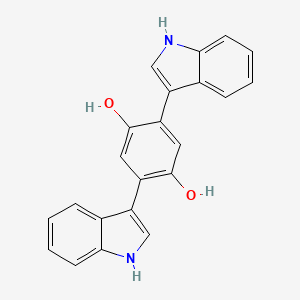![molecular formula C14H29NO3 B12613391 [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-24-6](/img/structure/B12613391.png)
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the oxazolidine ring, along with two hydroxymethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the reaction of nonylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form secondary amines.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various alkylated or arylated oxazolidine derivatives.
Applications De Recherche Scientifique
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nonyl group contributes to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Pentan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- [2-(Heptan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- [2-(Decan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
Uniqueness
Compared to similar compounds, [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol exhibits unique properties due to the length of its nonyl group. This longer alkyl chain enhances its hydrophobic interactions, potentially increasing its efficacy in biological applications. Additionally, the presence of two hydroxymethyl groups provides multiple sites for chemical modification, allowing for the design of derivatives with tailored properties.
Propriétés
Numéro CAS |
651291-24-6 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2-nonan-4-yl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C14H29NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h12-13,15-17H,3-11H2,1-2H3 |
Clé InChI |
FQMPHRXDVQXMKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC)C1NC(CO1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
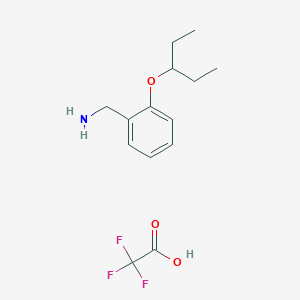
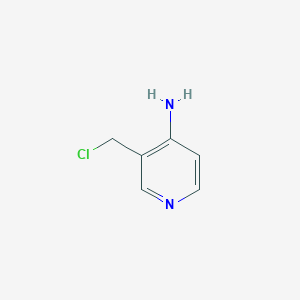
![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
![2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid](/img/structure/B12613341.png)
![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
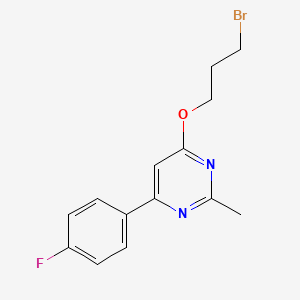
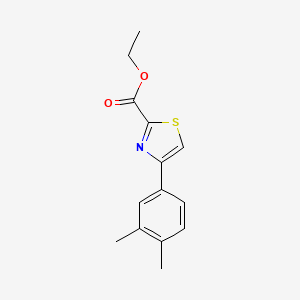
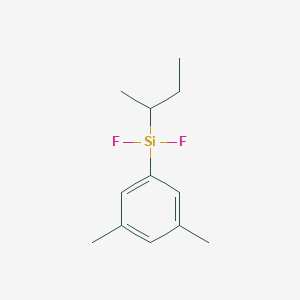
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
